molecular formula C12H15F3N2O2 B1291204 tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-48-9

tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B1291204
CAS RN: 579474-48-9
M. Wt: 276.25 g/mol
InChI Key: SAHCRZHMDWJEMU-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” is a chemical compound with the CAS Number: 579474-48-9 . It has a molecular weight of 276.26 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate”, involves the use of carbamate functionality, which is related to amide-ester hybrid features . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” involves a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .


Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” is a powder at room temperature . It has a molecular weight of 276.26 .

Scientific Research Applications

Pharmacologically Active Decorated Six-Membered Diazines

This compound can be used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis of 2-Nitroindoles

It has been used in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various bioactive compounds.

β-Secretase and Acetylcholinesterase Inhibitor

In vitro studies suggest that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s.

Mono-Boc Protection of α,ω-Diamines

This compound has been used as a reagent for mono-Boc protection of α,ω-diamines . This is a key step in the synthesis of many pharmaceuticals and biologically active compounds.

PDE4 Inhibitor for Treating Anti-Inflammatory Diseases

Research has shown that similar compounds can be effective PDE4 inhibitors for treating anti-inflammatory diseases . This suggests potential applications in the treatment of conditions such as asthma, COPD, and psoriasis.

Synthesis of Pyrimidine-Based Drugs

This compound can be used in the synthesis of pyrimidine-based drugs . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. These versatile biological activities include modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Safety and Hazards

The safety information for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” and similar compounds involve their increasing use in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

properties

IUPAC Name

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHCRZHMDWJEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640717
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

579474-48-9
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A4) (30.0 g, 98 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a light yellow solid (26.5 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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